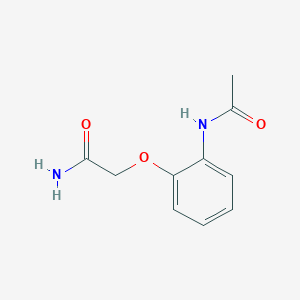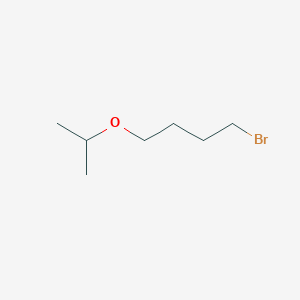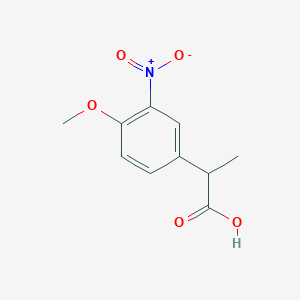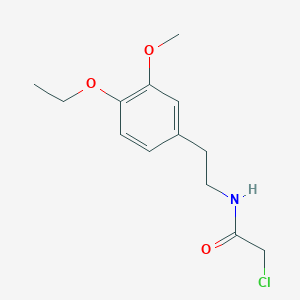![molecular formula C17H15Cl2N3O2 B6612794 3-{[2-(3,4-Dichlorophenyl)quinazolin-4-yl]amino}propane-1,2-diol CAS No. 62220-47-7](/img/structure/B6612794.png)
3-{[2-(3,4-Dichlorophenyl)quinazolin-4-yl]amino}propane-1,2-diol
Overview
Description
3-{[2-(3,4-Dichlorophenyl)quinazolin-4-yl]amino}propane-1,2-diol, also known as this compound, is an important organic compound with a wide range of applications in scientific research. It is a derivative of quinazoline, which is a heterocyclic aromatic compound containing two nitrogen atoms in a six-membered ring. This compound is a white crystalline solid with a melting point of 200°C and a boiling point of 245°C. It is soluble in water and has a pKa of 8.3.
Scientific Research Applications
3-{[2-(3,4-Dichlorophenyl)quinazolin-4-yl]amino}propane-1,2-diol{[2-(3,4-Dichlorophenyl)quinazolin-4-yl]amino}propane-1,2-diol has been widely used in scientific research. It has been used as a substrate in the synthesis of various compounds such as quinazoline-4-carboxamides, quinazoline-4-carboxamides-3-{[2-(3,4-Dichlorophenyl)quinazolin-4-yl]amino}propane-1,2-diolcarboxylic acids, and quinazoline-4-carboxamides-3-{[2-(3,4-Dichlorophenyl)quinazolin-4-yl]amino}propane-1,2-diolcarboxylic acid esters. It has also been used as a starting material for the synthesis of various heterocyclic compounds such as quinazolinones, quinazolines, and quinazolines-4-carboxamides.
Mechanism of Action
The mechanism of action of 3-{[2-(3,4-Dichlorophenyl)quinazolin-4-yl]amino}propane-1,2-diol{[2-(3,4-Dichlorophenyl)quinazolin-4-yl]amino}propane-1,2-diol is not fully understood. However, it is believed to act by binding to and inhibiting the activity of certain enzymes involved in the metabolism of other compounds. This can lead to an increase in the concentration of these compounds in the body and may have an effect on various physiological processes.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound{[2-(3,4-Dichlorophenyl)quinazolin-4-yl]amino}propane-1,2-diol have not been extensively studied. However, it has been shown to have an effect on the metabolism of certain compounds in the body. It has also been shown to have an anti-inflammatory effect and to increase the production of certain hormones.
Advantages and Limitations for Lab Experiments
The advantages of using 3-{[2-(3,4-Dichlorophenyl)quinazolin-4-yl]amino}propane-1,2-diol{[2-(3,4-Dichlorophenyl)quinazolin-4-yl]amino}propane-1,2-diol in laboratory experiments include its low cost, availability, and ease of synthesis. It is also relatively stable and has a low toxicity. However, it has a low solubility in water and is not very soluble in organic solvents, which can limit its use in certain experiments.
Future Directions
Future research on 3-{[2-(3,4-Dichlorophenyl)quinazolin-4-yl]amino}propane-1,2-diol{[2-(3,4-Dichlorophenyl)quinazolin-4-yl]amino}propane-1,2-diol could focus on further elucidating its mechanism of action, investigating its biochemical and physiological effects, and exploring its potential applications in drug design and development. Other potential areas of research include exploring its potential use as a therapeutic agent and investigating its effects on various disease states. Additionally, further research could focus on developing new synthetic methods for the compound and optimizing its solubility in various solvents.
properties
IUPAC Name |
3-[[2-(3,4-dichlorophenyl)quinazolin-4-yl]amino]propane-1,2-diol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15Cl2N3O2/c18-13-6-5-10(7-14(13)19)16-21-15-4-2-1-3-12(15)17(22-16)20-8-11(24)9-23/h1-7,11,23-24H,8-9H2,(H,20,21,22) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WYWHKBOTZHWHAO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=NC(=N2)C3=CC(=C(C=C3)Cl)Cl)NCC(CO)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15Cl2N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50614792 | |
| Record name | 3-{[2-(3,4-Dichlorophenyl)quinazolin-4-yl]amino}propane-1,2-diol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50614792 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
364.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
62220-47-7 | |
| Record name | 3-{[2-(3,4-Dichlorophenyl)quinazolin-4-yl]amino}propane-1,2-diol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50614792 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details






Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[3-(hydroxymethyl)naphthalen-1-yl]methanol](/img/structure/B6612716.png)


![5-chloro-10,13-dioxa-4,6-diazatricyclo[7.4.0.0,3,7]trideca-1(9),2,4,7-tetraene](/img/structure/B6612737.png)
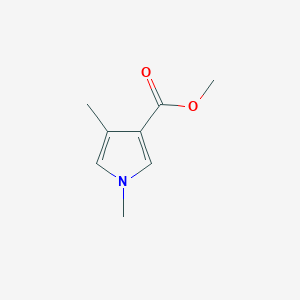
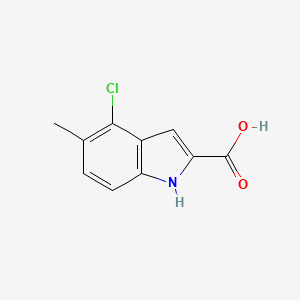
![4'-Fluoro-2'-methyl[1,1'-biphenyl]-4-ol](/img/structure/B6612759.png)
